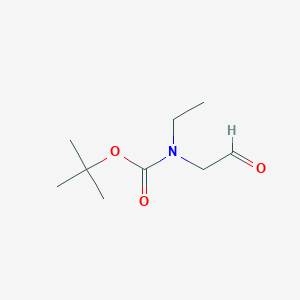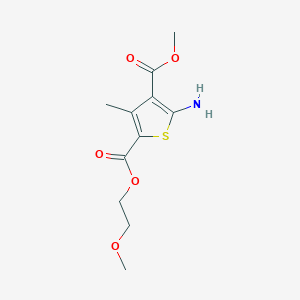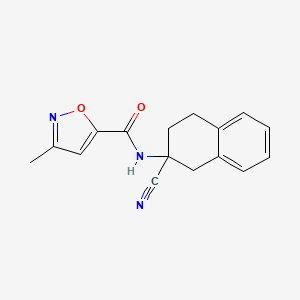![molecular formula C10H12N2OS B2368935 N-[(3-methylphenyl)carbamothioyl]acetamide CAS No. 16738-23-1](/img/structure/B2368935.png)
N-[(3-methylphenyl)carbamothioyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methylphenyl)carbamothioyl]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPTA is a thioamide derivative that is synthesized from 3-methylbenzenamine and ethyl chloroacetate.
Wirkmechanismus
The mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide is not yet fully understood. However, it has been suggested that N-[(3-methylphenyl)carbamothioyl]acetamide may exert its biological effects by interacting with various molecular targets, including enzymes and receptors. N-[(3-methylphenyl)carbamothioyl]acetamide has been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor and antimicrobial properties. It has also been shown to modulate the activity of certain receptors in the central nervous system, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)carbamothioyl]acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. N-[(3-methylphenyl)carbamothioyl]acetamide has also been shown to have antitumor and antimicrobial properties, making it a potential candidate for the treatment of cancer and infectious diseases. Additionally, N-[(3-methylphenyl)carbamothioyl]acetamide has been shown to have a significant effect on the central nervous system, including anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-methylphenyl)carbamothioyl]acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it easy to obtain in large quantities. It has also been extensively studied, with a significant amount of scientific literature available on its properties and potential applications. However, there are also limitations to using N-[(3-methylphenyl)carbamothioyl]acetamide in lab experiments. It has been shown to exhibit toxicity at high concentrations, which may limit its use in certain applications. Additionally, the mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide is not yet fully understood, which may make it challenging to design experiments that specifically target its molecular targets.
Zukünftige Richtungen
There are several future directions for research on N-[(3-methylphenyl)carbamothioyl]acetamide. One potential direction is to further investigate its potential use in the treatment of neurological disorders, such as anxiety and depression. Another direction is to explore its potential use in the treatment of cancer and infectious diseases. Additionally, further studies on the mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide may help to identify new molecular targets and potential applications for this compound.
Synthesemethoden
N-[(3-methylphenyl)carbamothioyl]acetamide is synthesized from 3-methylbenzenamine and ethyl chloroacetate. The reaction involves the formation of an intermediate, which is then treated with ammonium thiocyanate to produce N-[(3-methylphenyl)carbamothioyl]acetamide. The synthesis of N-[(3-methylphenyl)carbamothioyl]acetamide is a straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-[(3-methylphenyl)carbamothioyl]acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antioxidant properties. N-[(3-methylphenyl)carbamothioyl]acetamide has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-4-3-5-9(6-7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDTXFDQFCBIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-(3-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)


![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2368869.png)
![3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine](/img/structure/B2368870.png)
![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2368874.png)